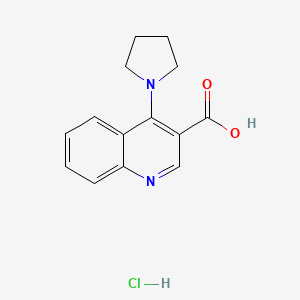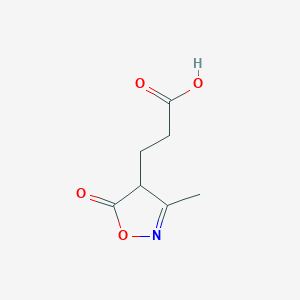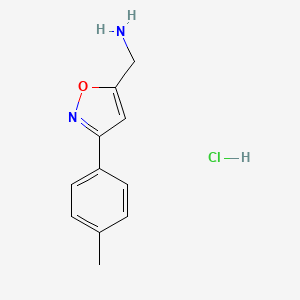![molecular formula C13H17NO3 B1372337 [4-(2H-1,3-benzodioxol-5-yl)oxan-4-yl]methanamine CAS No. 1152568-81-4](/img/structure/B1372337.png)
[4-(2H-1,3-benzodioxol-5-yl)oxan-4-yl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “[4-(2H-1,3-benzodioxol-5-yl)oxan-4-yl]methanamine” is a complex organic molecule. The “2H-1,3-benzodioxol-5-yl” portion of the molecule suggests the presence of a benzodioxole group , which is a type of aromatic ether. The “oxan-4-yl” portion suggests the presence of an oxane (or tetrahydrofuran) ring, which is a type of ether. The “methanamine” portion indicates the presence of an amine group.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Medicinal Chemistry
The compound “[4-(2H-1,3-benzodioxol-5-yl)oxan-4-yl]methanamine” can be utilized in organic synthesis to create a variety of bioactive molecules. For instance, it can serve as a precursor in the synthesis of chalcones, which are known for their anti-cancer, anti-infective, anti-diabetic, and antioxidant activities . These chalcones are synthesized through the Claisen–Schmidt condensation reaction, which is a key step in the production of flavonoid compounds with significant pharmacological potential.
COX Inhibition for Anti-inflammatory Applications
Derivatives of benzodioxole, such as the one , have been studied for their cyclooxygenase (COX) inhibitory properties . These compounds are of interest in the development of non-steroidal anti-inflammatory drugs (NSAIDs), which are widely used to treat conditions like arthritis and rheumatism. The benzodioxole derivatives have shown potential as competitive inhibitors of COX enzymes, which are crucial in the biosynthesis of prostaglandins involved in inflammation and pain.
Anticancer Activity
The structural motif of benzodioxole is often found in compounds with anticancer properties. Research has indicated that derivatives of benzodioxole can exhibit cytotoxic activity against various cancer cell lines, including cervical carcinoma cells . The compound “[4-(2H-1,3-benzodioxol-5-yl)oxan-4-yl]methanamine” could be a candidate for further exploration in anticancer drug design and development.
Biological Activity of Quinoline Derivatives
Quinoline derivatives, which can be synthesized from benzodioxole compounds, display a wide range of biological activities. These activities include antimalarial, antitumor, antibacterial, and antioxidant properties . The compound could contribute to the synthesis of quinoline derivatives with enhanced bioactivity due to the presence of the benzodioxole moiety.
Eigenschaften
IUPAC Name |
[4-(1,3-benzodioxol-5-yl)oxan-4-yl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c14-8-13(3-5-15-6-4-13)10-1-2-11-12(7-10)17-9-16-11/h1-2,7H,3-6,8-9,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHEZMMVHADBLRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CN)C2=CC3=C(C=C2)OCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001196410 |
Source


|
| Record name | 4-(1,3-Benzodioxol-5-yl)tetrahydro-2H-pyran-4-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001196410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1152568-81-4 |
Source


|
| Record name | 4-(1,3-Benzodioxol-5-yl)tetrahydro-2H-pyran-4-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1152568-81-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1,3-Benzodioxol-5-yl)tetrahydro-2H-pyran-4-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001196410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



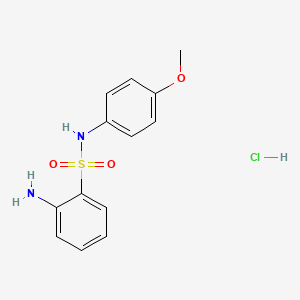


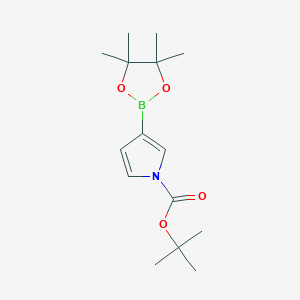
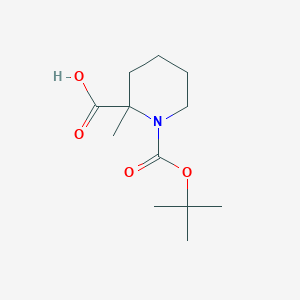
![1-[5-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]ethanamine hydrochloride](/img/structure/B1372269.png)
